molecular formula C15H12ClN3O2S B2955448 N'-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide CAS No. 851979-40-3

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Cat. No.: B2955448
CAS No.: 851979-40-3
M. Wt: 333.79
InChI Key: GCQCFPDUFDQILO-UHFFFAOYSA-N
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Description

N'-(4-Chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a synthetic organic compound based on the benzothiazole scaffold, a structure recognized as a privileged pharmacophore in medicinal chemistry . The molecule features a 4-chloro-substituted benzothiazole core linked to a phenoxyacetohydrazide group. This structure is closely related to other documented acetamide and hydrazide derivatives, such as N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide, whose crystal structure has been confirmed . The benzothiazole nucleus is extensively investigated for its diverse and potent biological activities. Researchers value this class of compounds for its demonstrated antimicrobial, anticancer, anthelminthic, and antifungal properties . The core structure is known for its planarity, which allows for interactions with biological targets, and derivatives often exhibit promising activity against Gram-negative and Gram-positive bacteria, as well as yeast . The presence of the 4-chloro group and the hydrazide functionality in this specific compound is designed to modulate its electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate or candidate for developing new therapeutic agents. The primary research applications for this compound are in the fields of anti-infective and anticancer drug discovery . It serves as a key building block for synthesizing more complex molecules and is used in bio-screening assays to study structure-activity relationships (SAR). Its mechanism of action is typically explored in the context of its ability to interact with specific enzymatic targets or cellular structures, a common trait among benzothiazole derivatives which are known for their excellent coordination abilities and structural similarity to biologically active molecules . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c16-11-7-4-8-12-14(11)17-15(22-12)19-18-13(20)9-21-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQCFPDUFDQILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with phenoxyacetic acid hydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N’-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents or functional groups:

Compound Name Key Structural Features Biological/Physicochemical Implications Reference
N'-(4-Fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide Fluoro substituent at 4-position of benzothiazole Increased lipophilicity; altered hydrogen-bonding capacity compared to chloro analog
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylene]acetohydrazide Nitro and chloro substituents on phenyl ring; benzothiazolylsulfanyl group Enhanced electron-withdrawing effects; potential for nitro group reduction in biological systems
N-(4-Chlorobenzenesulfonyl)-1,3-benzothiazol-2-ylhydrazide 4-Chlorobenzenesulfonyl group instead of phenoxyacetohydrazide Increased steric bulk; sulfonyl group may improve metabolic stability
N'-(5-Nitro-2-oxoindolin-3-ylidene)-2-(benzothiazol-2-ylthio)acetohydrazide Nitroindolinylidene moiety; benzothiazolylthio group Extended π-conjugation; potential photophysical applications
N'-(2,4-Dichlorobenzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Dichlorobenzylidene and benzimidazole groups Dual aromatic systems may enhance DNA intercalation properties

Physicochemical Properties and Spectroscopic Data

Infrared (IR) Spectroscopy
  • Target Compound : Expected C=O (1660–1680 cm⁻¹) and NH (3150–3400 cm⁻¹) stretches based on hydrazide analogs .
  • Analog from : NH stretch observed at 9.40 ppm (¹H NMR, DMSO-d6) and absence of C=O IR bands due to tautomerization .
  • Triazole Derivatives () : C=S stretches at 1247–1255 cm⁻¹; NH bands at 3278–3414 cm⁻¹ confirm thione tautomers .
Nuclear Magnetic Resonance (NMR)
  • N-(4-Chlorobenzenesulfonyl)-1,3-benzothiazol-2-ylhydrazide : Aromatic protons at δ 7.26–8.14 ppm; NH proton at δ 9.40 ppm .
  • Hydrazinecarbothioamides () : ¹H-NMR confirms absence of C=O groups in tautomeric triazoles .

Biological Activity

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide is a compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings to provide a comprehensive overview of its biological activity, including anti-inflammatory, antibacterial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN2OSC_{16}H_{13}ClN_{2}OS, with a molecular weight of 304.8 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.

1. Anti-inflammatory Activity

Research indicates that derivatives of benzothiazole exhibit significant anti-inflammatory effects. In a study evaluating various derivatives, compounds similar to this compound demonstrated notable inhibition of inflammation in rat models through the carrageenan-induced paw edema method. The results showed that certain substitutions on the benzothiazole ring enhanced anti-inflammatory activity compared to standard drugs like indomethacin .

2. Antibacterial Activity

The compound has also been tested for antibacterial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains. For instance, one study highlighted that similar compounds displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies have revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression. For example, compounds with similar structures have shown efficacy against leukemia and breast cancer cells by promoting cell death and inhibiting proliferation .

Case Studies

Several case studies illustrate the biological effects of this compound:

Study Objective Findings
Study 1Anti-inflammatory effectsSignificant reduction in paw edema in rats compared to control groups; comparable to indomethacin .
Study 2Antibacterial activityEffective against multiple strains including E. coli and S. aureus; mechanism involves disruption of cell wall synthesis .
Study 3Anticancer propertiesInduced apoptosis in breast cancer cells; activated caspase pathways leading to cell death .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
  • DNA Interaction : Studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes critical for cancer cell survival.
  • Receptor Modulation : The benzothiazole moiety may interact with specific receptors involved in pain and inflammation signaling pathways.

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